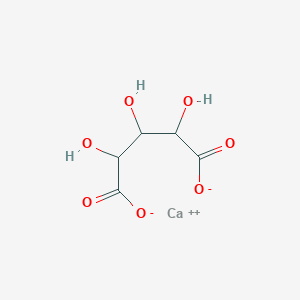
Pentaric acid, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaric acid, calcium salt, also known as calcium pentarate, is a chemical compound that consists of pentaric acid and calcium ions. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is used in various scientific and industrial applications due to its ability to bind with metals and its stability in different conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentaric acid, calcium salt can be synthesized through the neutralization reaction between pentaric acid and calcium hydroxide. The reaction typically involves dissolving pentaric acid in water and then slowly adding calcium hydroxide while maintaining the pH at a neutral level. The reaction is exothermic, and the resulting solution is then evaporated to obtain the solid calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process begins with the preparation of a concentrated solution of pentaric acid. Calcium hydroxide is then added in a controlled manner to ensure complete neutralization. The mixture is continuously stirred and heated to facilitate the reaction. After the reaction is complete, the solution is filtered to remove any impurities, and the product is crystallized and dried.
Analyse Chemischer Reaktionen
Types of Reactions
Pentaric acid, calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of the metal ions it chelates.
Reduction: It can be reduced under specific conditions to release the bound metal ions.
Substitution: It can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Metal salts such as sodium chloride, potassium nitrate.
Major Products Formed
Oxidation: Formation of higher oxidation state metal complexes.
Reduction: Release of free metal ions and formation of reduced metal complexes.
Substitution: Formation of new metal-pentarate complexes with different metal ions.
Wissenschaftliche Forschungsanwendungen
Pentaric acid, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and complex formation.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Utilized in radiopharmaceuticals for imaging and treatment of certain medical conditions.
Industry: Applied in water treatment processes to remove heavy metals and in the production of high-purity metals.
Wirkmechanismus
The mechanism of action of pentaric acid, calcium salt involves the chelation of metal ions. The compound forms stable complexes with metal ions through its multiple binding sites. This chelation process involves the donation of electron pairs from the oxygen atoms of the carboxyl groups to the metal ions, forming coordinate covalent bonds. The resulting complex is highly stable and can effectively sequester metal ions, preventing them from participating in unwanted chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Nitrilotriacetic acid (NTA): A chelating agent with fewer binding sites compared to pentaric acid.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a similar structure but different binding properties.
Uniqueness
Pentaric acid, calcium salt is unique due to its specific binding affinity for calcium ions and its stability under various conditions. Unlike EDTA and NTA, pentaric acid has a higher number of binding sites, allowing it to form more stable complexes with metal ions. This makes it particularly useful in applications where strong and stable metal chelation is required.
Eigenschaften
CAS-Nummer |
68568-63-8 |
|---|---|
Molekularformel |
C5H6CaO7 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
calcium;2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.Ca/c6-1(2(7)4(9)10)3(8)5(11)12;/h1-3,6-8H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI-Schlüssel |
AYECNEQRBSXESR-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
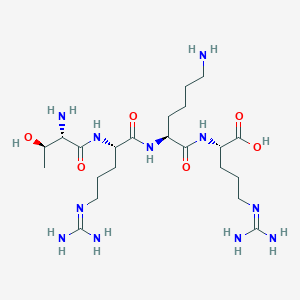



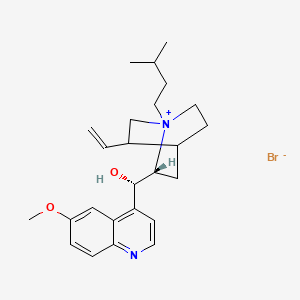
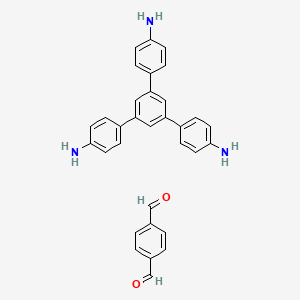
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)

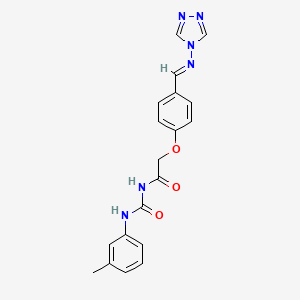

![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
